N,N'-Di-Boc-1,4-butanediamine chemical structure and physical properties
N,N'-Di-Boc-1,4-butanediamine chemical structure and physical properties
An In-depth Technical Guide to N,N'-Di-Boc-1,4-butanediamine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Diamine Linker
N,N'-Di-Boc-1,4-butanediamine is a symmetrically protected diamine that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a four-carbon aliphatic chain flanked by two tert-butoxycarbonyl (Boc) protected amine groups, offers a stable, versatile, and strategically important linker for the construction of complex molecular architectures. The Boc protecting groups render the otherwise highly reactive primary amines inert to a wide range of reaction conditions, allowing for selective transformations at other parts of a molecule. These groups can then be removed under mild acidic conditions, unmasking the primary amines for subsequent functionalization.
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of N,N'-Di-Boc-1,4-butanediamine, with a focus on its practical utility for researchers and professionals in drug development.
Molecular Structure and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identifiers.
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Chemical Name: Di-tert-butyl butane-1,4-diyldicarbamate[1][2]
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IUPAC Name: tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate[1]
The structure consists of a central butane chain where the amines at positions 1 and 4 are converted to carbamates via the introduction of the Boc protecting group. This symmetry is a key feature, often simplifying characterization (e.g., by NMR) and ensuring predictable reactivity upon deprotection.
Physicochemical and Computed Properties
A summary of the key physical and computed properties of N,N'-Di-Boc-1,4-butanediamine is presented below. It is important to note that while many properties are available through computational models and supplier data, experimental data for some properties, such as melting and boiling points, are not widely published for the di-protected version.
| Property | Value | Source |
| Molecular Weight | 288.38 g/mol | PubChem[1] |
| Appearance | Solid at room temperature | CymitQuimica[3] |
| Solubility | Soluble in polar organic solvents such as Chloroform, DMSO, and Methanol. | ChemBK[4] |
| Hydrogen Bond Donor Count | 2 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 4 | Guidechem[2] |
| Rotatable Bond Count | 9 | Guidechem[2] |
| Topological Polar Surface Area | 76.7 Ų | Guidechem[2] |
| Monoisotopic Mass | 288.20490738 Da | PubChem[1] |
Synthesis of N,N'-Di-Boc-1,4-butanediamine: A Self-Validating Protocol
The synthesis of N,N'-Di-Boc-1,4-butanediamine is a straightforward protection reaction. The key to achieving the di-substituted product over the mono-substituted version lies in controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O). Using at least two molar equivalents of Boc₂O relative to the starting diamine ensures the reaction proceeds to completion.
Experimental Protocol
This protocol is based on established methods for the Boc protection of amines.
Materials:
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1,4-Butanediamine (Putrescine)
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (as a non-nucleophilic base)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediamine (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
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Base Addition: Add triethylamine (2.2 eq) to the solution. The base acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards the product.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.
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Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (2.1 eq) in a minimal amount of dichloromethane and add it dropwise to the cooled, stirring solution of the diamine. The slight excess of Boc₂O ensures complete di-protection.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic byproducts) and brine.
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N'-Di-Boc-1,4-butanediamine.
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃):
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~4.8 ppm (broad singlet, 2H): These are the two N-H protons of the carbamate groups.
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~3.1 ppm (quartet, 4H): These are the four protons on the two methylene groups adjacent to the nitrogen atoms (-CH₂-NHBoc).
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~1.5 ppm (quintet, 4H): These are the four protons on the two internal methylene groups of the butane chain (-CH₂-CH₂-).
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1.44 ppm (singlet, 18H): This large singlet corresponds to the 18 protons of the two tert-butyl groups.
The key diagnostic feature in the ¹H NMR spectrum confirming successful di-protection would be the integration of the tert-butyl signal (18H) relative to the methylene protons (4H + 4H).
Applications in Research and Drug Development
The utility of N,N'-Di-Boc-1,4-butanediamine stems from its role as a bifunctional linker. After deprotection, the resulting primary amines can be further functionalized, making it a valuable tool in several areas.
PROTACs and Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that induce the degradation of specific proteins. N,N'-Di-Boc-1,4-butanediamine serves as a precursor to the flexible alkyl chain linkers that connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The defined four-carbon length of the butanediamine core is a critical design element in optimizing the ternary complex formation that leads to protein ubiquitination and degradation.
Logical Flow of Linker Application in PROTAC Synthesis
Caption: Role of the butanediamine core in PROTAC synthesis.
Synthesis of Polyamines and Analogues
Natural polyamines like spermidine and spermine are essential for cell growth and proliferation. N,N'-Di-Boc-1,4-butanediamine is an ideal starting material for the synthesis of spermidine analogues for pharmacological studies. The protected diamine can be selectively mono-alkylated at one of the protected nitrogens, followed by deprotection and further functionalization to build up the more complex polyamine backbone.
Nanoparticle Functionalization for Drug Delivery and Imaging
The surface modification of nanoparticles is crucial for their use in biomedical applications. N,N'-Di-Boc-1,4-butanediamine can be used to introduce amine functionalities onto the surface of nanoparticles, such as iron oxide nanoparticles. After deprotection, these newly introduced primary amines can be conjugated to targeting ligands, imaging agents, or therapeutic payloads, enhancing the functionality of the nanoparticle system for targeted drug delivery or as contrast agents in medical imaging.
Safety and Handling
While N,N'-Di-Boc-1,4-butanediamine is expected to be less hazardous than its un-protected precursor (1,4-butanediamine) or the mono-protected version due to the absence of a free primary amine, standard laboratory safety precautions should always be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container. It should be stored under an inert atmosphere to maintain quality.[2]
It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier before use. The safety information for the related compound, N-Boc-1,4-butanediamine, indicates that it can cause severe skin burns and eye damage, which is attributed to the corrosive nature of the free amine. While the di-protected version is not expected to be as corrosive, care should still be taken.
Conclusion
N,N'-Di-Boc-1,4-butanediamine is a cornerstone reagent for chemists and drug development professionals. Its simple, symmetric structure, combined with the reliable and selective nature of Boc protection, provides a robust platform for introducing a four-carbon diamine linker into a wide array of molecules. From advanced therapeutics like PROTACs to functionalized nanomaterials, the strategic application of this building block enables the synthesis of complex and highly functional chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.
References
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ChemBK. N-boc-1,4-diaminobutane | CAS 68076-36-8. [Link]
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Reddit. Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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PubChem. N,N'-Di-Boc-1,4-butanediamine. [Link]
